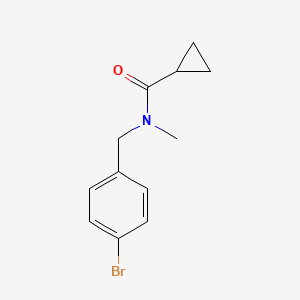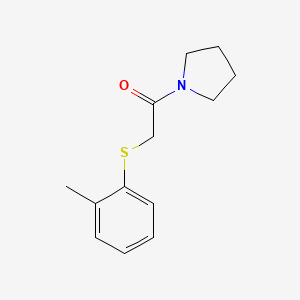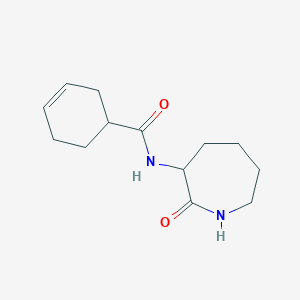
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide, also known as OXA, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug development. OXA is a cyclic amide that contains a seven-membered ring with a carbonyl group and a cyclohexene ring. In
作用机制
The mechanism of action of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide is not fully understood. However, studies have suggested that N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide may inhibit the activity of MMPs by binding to the active site of the enzyme. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide may also inhibit the activity of β-lactamases by binding to the enzyme and preventing it from hydrolyzing β-lactam antibiotics.
Biochemical and Physiological Effects:
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to induce apoptosis, or programmed cell death. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In bacterial cells, N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to inhibit the activity of β-lactamases, which can confer resistance to antibiotics.
实验室实验的优点和局限性
One advantage of using N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide in lab experiments is its potential to inhibit the activity of MMPs and β-lactamases. This can be useful in studying the role of these enzymes in cancer cell invasion and antibiotic resistance. However, one limitation of using N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide is its potential toxicity. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have cytotoxic effects on some normal cells, and its use should be carefully monitored.
未来方向
There are several future directions for research on N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide. One direction is to study the potential of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide as a lead compound for the development of anticancer and antibacterial agents. Another direction is to study the structure-activity relationship of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide and its analogs to identify compounds with improved activity and selectivity. Additionally, future research can focus on the development of new synthetic methods for N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide and its analogs.
合成方法
The synthesis of N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide can be achieved through several methods. One of the most common methods is the reaction of 3-cyclohexene-1-carboxylic acid with N-benzylazepane-2-one in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide in good yield and purity. Other methods include the reaction of 3-cyclohexene-1-carboxylic acid with N-alkylazepan-2-ones, or the reaction of 3-cyclohexene-1-carboxylic acid with 2-aminooxepane in the presence of a coupling reagent.
科学研究应用
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential applications in drug development. It has been shown to have anticancer activity against several cancer cell lines, including breast cancer, colon cancer, and lung cancer. N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has also been studied for its potential to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. Additionally, N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide has been studied for its potential to inhibit the activity of β-lactamases, which are enzymes that can confer resistance to antibiotics.
属性
IUPAC Name |
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c16-12(10-6-2-1-3-7-10)15-11-8-4-5-9-14-13(11)17/h1-2,10-11H,3-9H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOAYPOSYANSFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxoazepan-3-yl)cyclohex-3-ene-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)
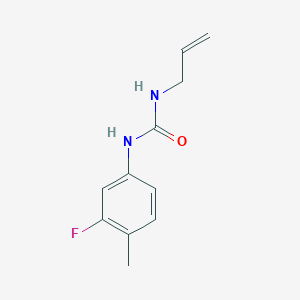

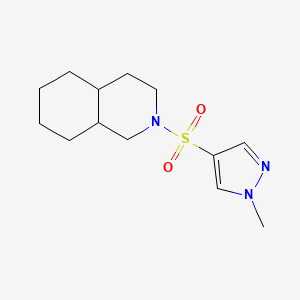
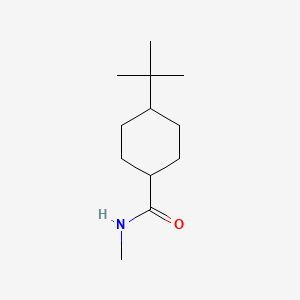
![Cyclopropyl-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7512689.png)




![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)
